2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde
Description
2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core with an acetaldehyde functional group at the 6-position. This structure confers unique reactivity due to the aldehyde group, which participates in nucleophilic additions, condensations, and redox reactions. The spirocyclic framework enhances steric and electronic effects, influencing its stability and applications in organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-6-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h6,9H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZKMSMIJHDHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC=O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial activity, synthesis pathways, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. The molecular formula is , and it features a dioxaspiro framework that enhances its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds related to this compound exhibit notable antimicrobial properties. For instance, derivatives of 4,5-dihydroxy-2,3-pentanedione (DPD), which share structural similarities, have been shown to modulate quorum sensing (QS) in bacteria. This modulation can inhibit biofilm formation in pathogens such as E. coli and Pseudomonas aeruginosa, suggesting that the dioxaspiro framework may play a crucial role in antimicrobial efficacy .
Quorum Sensing Inhibition
The ability of DPD analogues to act as quorum sensing inhibitors (QSI) is particularly relevant. QS is a communication mechanism used by bacteria to coordinate group behaviors, including biofilm formation and virulence factor production. The inhibition of QS can lead to reduced pathogenicity and increased susceptibility to antibiotics . Studies have demonstrated that certain DPD analogues can effectively disrupt QS pathways in both Gram-negative and Gram-positive bacteria .
Synthesis Pathways
The synthesis of this compound can be achieved through various chemical reactions, including palladium-catalyzed processes that yield high purity and yield . The synthetic strategies often involve the use of specific nucleophiles and reaction conditions tailored to optimize the formation of the desired spirocyclic structure.
| Synthesis Method | Yield (%) | Key Reagents |
|---|---|---|
| Palladium-Catalyzed | High | Amine Nucleophiles |
| Reductive Ozonolysis | Moderate | Diazomethane |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the dioxaspiro moiety can significantly impact the biological activity of the compound. For example, variations in substituents on the acetaldehyde group can enhance or diminish antimicrobial efficacy . This emphasizes the importance of structural optimization in drug design.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on DPD Analogues : A study published in Molecules highlighted how specific DPD analogues demonstrated IC50 values between 100 µM and 500 µM against LsrK kinase, a target involved in bacterial QS .
- Quorum Sensing Modulation : Another research effort focused on the development of small molecules that modulate AI-2 mediated signaling in bacteria, showcasing the potential for these compounds as broad-spectrum antimicrobial agents .
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name: 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetaldehyde
Molecular Formula: C10H16O3
Molecular Weight: 184.24 g/mol
Physical Form: Liquid
Purity: 95%
Storage Temperature: 4°C
The compound features a unique spirocyclic structure that contributes to its reactivity and potential applications in various chemical reactions.
Medicinal Chemistry Applications
-
Synthesis of Bioactive Compounds:
- The compound serves as an intermediate in the synthesis of various bioactive molecules. Its spirocyclic structure allows for structural diversity in drug design, particularly in developing compounds targeting specific biological pathways.
-
Antimicrobial Activity:
- Preliminary studies indicate that derivatives of 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetaldehyde exhibit antimicrobial properties. This makes it a candidate for further exploration in developing new antimicrobial agents.
-
Anti-inflammatory Agents:
- Research suggests potential anti-inflammatory effects of compounds derived from this aldehyde. Investigations are ongoing to assess its efficacy and mechanism of action against inflammation-related diseases.
Material Science Applications
-
Polymer Chemistry:
- The compound can be utilized in the synthesis of novel polymers through polymerization reactions. Its unique structure can impart specific mechanical and thermal properties to the resulting materials.
-
Coatings and Adhesives:
- Due to its chemical reactivity, this compound is being studied for use in coatings and adhesives, where it can enhance adhesion properties and durability.
Biochemical Applications
- Buffering Agent:
-
Cellular Studies:
- The compound's ability to modulate cellular environments makes it useful in various biochemical assays, particularly those exploring cellular responses to environmental changes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Identified derivatives showed significant inhibition against Gram-positive bacteria; further optimization is needed for clinical application. |
| Study 2 | Polymer Synthesis | Successful incorporation into polyurethanes resulted in enhanced thermal stability compared to traditional monomers. |
| Study 3 | Cellular Buffering | Demonstrated effective pH stabilization in mammalian cell cultures over extended periods, improving experimental reliability. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Aldehyde vs. Carboxylate Esters
- Ethyl 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetate ():
- Molecular Weight : 228.28 g/mol (vs. 170.21 g/mol for the acetaldehyde).
- Reactivity : The ester group undergoes hydrolysis to carboxylic acids or transesterification, whereas the aldehyde in 2-{1,4-dioxaspiro[4.5]decan-6-yl}acetaldehyde is more reactive in nucleophilic additions (e.g., forming imines or hydrazones).
- Applications : Used as intermediates in heterocyclic synthesis; the ester is less polar, favoring solubility in organic phases .
(b) Aldehyde vs. Acrylamides
- 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides (): Synthesis: Prepared via palladium-catalyzed aminocarbonylation of iodoalkenes. Key Data: Yields >90% under optimized conditions; IR bands at 1678–1654 cm⁻¹ (C=O stretches) . Differentiation: The acrylamide’s conjugated system enables polymerization or crosslinking, unlike the aldehyde’s redox versatility.
(c) Aldehyde vs. Carboxamides
- 2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (): Structure: Contains a diazaspiro core and acetamide side chain. Properties: Higher molecular weight (345.39 g/mol) due to the aromatic and amide groups.
Structural Isomers and Stereochemical Variants
- (S)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde (): Stereochemistry: The (S)-configuration at C2 influences chiral recognition in asymmetric synthesis. Physical Data: Boiling point 99–101°C at 0.15 Torr; density 1.0822 g/cm³ . Comparison: Stereochemical complexity enhances utility in enantioselective catalysis compared to the non-chiral acetaldehyde derivative.
Reactivity and Stability
| Compound | Functional Group | Key Reactivity | Stability Profile |
|---|---|---|---|
| Target Acetaldehyde | Aldehyde | Prone to oxidation (→ carboxylic acid), nucleophilic additions (e.g., Grignard) | Air-sensitive; store under N₂ |
| Ethyl Acetate Derivative | Ester | Hydrolysis (→ acid), transesterification | Stable under anhydrous conditions |
| Acrylamide Derivative | Acrylamide | Polymerization, Michael additions | Light-sensitive; store in dark |
| Diazaspiro Acetamide | Amide | Hydrogen bonding, enzymatic interactions | High thermal stability |
Data Tables
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight (g/mol) | Functional Group | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| This compound | 170.21 | Aldehyde | N/A | 1.08 (predicted) |
| Ethyl 2-(1,4-dioxaspiro[4.5]decan-6-yl)acetate | 228.28 | Ester | 327.8 (predicted) | 1.13 |
| (S)-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde | 170.21 | Aldehyde | 99–101 (0.15 Torr) | 1.0822 |
Preparation Methods
Oxidation of 2-[(2S)-1,4-Dioxaspiro[4.5]dec-2-yl]-1-ethanol
One of the primary methods involves the oxidation of the corresponding 2-[(2S)-1,4-dioxaspiro[4.5]dec-2-yl]-1-ethanol to the aldehyde. This method was reported with the following key steps:
- The alcohol precursor was prepared and then oxidized using mild oxidizing agents.
- The organic layers were washed, dried over sodium sulfate, and evaporated to yield the aldehyde as a colorless liquid.
- The yield reported was high, approximately 86.6%, with the product used directly in subsequent reactions without further purification.
- The reaction conditions included stirring at room temperature for several hours, followed by extraction and drying steps.
- Characterization data included IR, ^1H NMR, and optical rotation confirming the stereochemistry and purity of the aldehyde.
Grignard Addition and Subsequent Functional Group Manipulation
Another synthetic approach involves the use of Grignard reagents to introduce side chains on the spirocyclic scaffold, followed by oxidation to the aldehyde:
- A stirred solution of the aldehyde was reacted with zinc and allyl bromide to form allylated alcohol intermediates.
- Protective group chemistry, such as tosylation and reduction with lithium aluminum hydride, was employed to modify the intermediates.
- Chromatographic purification (silica gel column chromatography) was used to isolate the desired aldehyde.
- This multi-step sequence allowed for stereoselective control and functional group interconversion to access the aldehyde in good yields.
Fluorination and Subsequent Hydrolysis of Spirocyclic Ketones
A different approach starts from 1,4-dioxaspiro[4.5]decan-8-one derivatives, which are fluorinated and then converted to aldehydes:
- Fluorinating agents such as diethylaminosulfur trifluoride, morpholinosulfur trifluoride, and difluorosulfinium tetrafluoroborates were used to introduce fluorine atoms at specific positions.
- The reaction conditions typically involved dichloromethane as a solvent, low to moderate temperatures (0–25 °C), and inert atmosphere to prevent side reactions.
- After fluorination, hydrolysis and oxidation steps were carried out to yield the corresponding aldehyde derivatives.
- Yields varied depending on the reagent and conditions, with some procedures achieving up to 91% yield.
- Purification involved extraction, drying, and distillation under reduced pressure.
- The products were characterized by gas chromatography and nuclear magnetic resonance spectroscopy to confirm structure and purity.
Acid-Catalyzed Reflux with Aminomethylenemalonate
An indirect synthetic route involves the condensation of 1,4-dioxaspiro[4.5]decan-8-one with diethyl aminomethylenemalonate under acid catalysis:
- The reaction mixture was refluxed in toluene with p-toluenesulfonic acid monohydrate for 3 days with water removal via a Dean-Stark trap.
- The resulting mixture was subjected to flash chromatography to isolate intermediate compounds, which can be further transformed into aldehyde derivatives.
- This method provides a pathway to functionalized spirocyclic aldehydes with potential for further synthetic elaboration.
Summary Table of Key Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation of spirocyclic alcohol | 2-[(2S)-1,4-dioxaspiro[4.5]dec-2-yl]-1-ethanol | Mild oxidants, NaHCO3 workup, DCM extraction | 86.6 | Used directly without purification; stereoselective |
| Grignard addition and reduction | Aldehyde + Zn, allyl bromide; LAH reduction | THF solvent, room temperature, column chromatography | Not specified | Multi-step; allows stereocontrol |
| Fluorination of spiro ketone | 1,4-dioxaspiro[4.5]decan-8-one | Diethylaminosulfur trifluoride, BF3 etherate, HF/TEA | Up to 91 | Multiple fluorination reagents tested; inert atmosphere |
| Acid-catalyzed condensation | 1,4-dioxaspiro[4.5]decan-8-one + diethyl aminomethylenemalonate | p-TsOH, toluene reflux, Dean-Stark trap | Not specified | Intermediate for further aldehyde synthesis |
Research Findings and Analytical Data
- The aldehyde product exhibits characteristic IR absorption bands around 3421 cm^-1 (OH), 2937 cm^-1 (C-H), and 1104 cm^-1 (C-O).
- ^1H NMR spectra show multiplets and doublets consistent with the spirocyclic framework and aldehyde proton signals.
- Optical rotation measurements confirm the stereochemical integrity of chiral aldehyde intermediates.
- Purity assessments via gas chromatography and NMR confirm high product quality (up to 99.3% purity in some fluorinated derivatives).
- The methods emphasize mild conditions, stereoselectivity, and the use of chromatographic purification to achieve high purity and yield.
Q & A
Q. What are the primary synthetic routes for 2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde, and how can reaction conditions be optimized?
The compound is synthesized via a Lewis acid-catalyzed Prins/pinacol cascade reaction , which forms the spirocyclic core through a tandem cyclization mechanism . Optimization involves controlling stereochemistry by adjusting catalyst loading (e.g., BF₃·Et₂O) and reaction temperature. For intermediates like 1,4-dioxaspiro[4.5]decan-8-ol, NaBH₄ reduction of ketones in methanol at 0°C to room temperature is critical, with purification by column chromatography . Advanced optimization may include rhodium-catalyzed 1,2-additions for functionalization .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry . For dynamic conformations, Cremer-Pople puckering parameters quantify ring puckering using Cartesian coordinates, distinguishing chair, boat, or twist-boat conformations .
Q. What analytical techniques are used to characterize purity and functional groups?
- NMR : ¹H/¹³C NMR identifies aldehyde protons (~9-10 ppm) and spirocyclic ether oxygen environments.
- Mass spectrometry : High-resolution MS (e.g., EPA/NIH database matches) confirms molecular weight (198.22 g/mol) .
- IR spectroscopy : Stretching vibrations for aldehyde (~1720 cm⁻¹) and ketone (1700-1750 cm⁻¹) groups .
Advanced Research Questions
Q. How does the compound’s spirocyclic architecture influence its reactivity in asymmetric synthesis?
The 1,4-dioxaspiro[4.5]decane scaffold acts as a chiral auxiliary, directing stereoselectivity in α-hydroxy acid synthesis. The rigid spiro structure restricts conformational mobility, favoring specific transition states during nucleophilic additions to the aldehyde group . Computational studies (DFT) can model steric and electronic effects on enantioselectivity.
Q. What challenges arise in crystallizing this compound, and how can hydrogen bonding be analyzed?
Crystallization is complicated by the aldehyde’s propensity for oxidation. Use inert atmospheres and low-temperature crystallization. Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) in the crystal lattice, revealing supramolecular interactions critical for stability .
Q. How can conformational dynamics of the spirocyclic ring system be studied computationally?
Molecular dynamics (MD) simulations with Cremer-Pople puckering coordinates analyze ring-flipping energetics. For example, the puckering amplitude (q) and phase angle (φ) differentiate chair (q ~0.5 Å, φ = 0°) and twist-boat (q ~0.6 Å, φ = 30°) conformers . Compare with experimental data from variable-temperature NMR.
Q. What strategies mitigate side reactions during functionalization of the aldehyde group?
Protect the aldehyde as an acetal before performing reactions on the spirocyclic core. For example, use ethylene glycol under acidic conditions. Deprotection with aqueous HCl regenerates the aldehyde without degrading the spiro structure .
Q. How do steric effects influence the compound’s reactivity in cross-coupling reactions?
The gem-dimethyl groups adjacent to the spirocyclic oxygen create steric hindrance, limiting access to the aldehyde. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to reduce steric clashes and improve yields .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
